![molecular formula C18H18Cl2FN3O3S B2514379 N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide CAS No. 712345-12-5](/img/structure/B2514379.png)
N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Design and Synthesis Analysis
The research on N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides, including the specific compound N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide, focuses on the design and synthesis of potential antipsychotic agents. These compounds are synthesized with the aim of targeting dopaminergic and serotonergic systems, which are critical in the pathophysiology of psychotic disorders. The synthesis process involves the introduction of various substituted phenyl groups to the piperazine ring, which is a common structural feature in many psychotropic drugs. The study reports that all synthesized compounds showed anti-dopaminergic and anti-serotonergic activity, with one compound, referred to as 3f, demonstrating superior antipsychotic potential .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their interaction with neurotransmitter receptors. The presence of the dichlorophenyl and fluorobenzenesulfonyl groups in the compound suggests that these moieties may play a significant role in the binding affinity and selectivity towards dopamine and serotonin receptors. The structure-affinity relationship study of similar compounds indicates that modifications to the amide bond and the alkyl chain length can significantly affect the receptor affinity, particularly for the dopamine D(4) receptor . This implies that the molecular structure of N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide is likely optimized for a balance between affinity and selectivity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the reactions likely involve the formation of amide bonds and the introduction of substituted phenyl groups to the piperazine core. The reactivity of the compound may also be influenced by the presence of electron-withdrawing groups such as the fluorobenzenesulfonyl moiety, which could affect the overall chemical stability and reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide are not explicitly mentioned in the provided papers. However, based on the structural characteristics, it can be speculated that the compound is likely to be lipophilic due to the presence of multiple aromatic rings, which may enhance its ability to cross the blood-brain barrier. The descriptor-based similarities study mentioned in the first paper suggests that the synthesized compounds have good similarity with standard atypical antipsychotics, which often possess the ability to permeate into the central nervous system .
Applications De Recherche Scientifique
Synthesis and Biological Potentials
Antimicrobial and Anticancer Activities : Compounds related to N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide showed significant antimicrobial activity and displayed potential as leads for anticancer drug design (Mehta et al., 2019).
Pharmacological Research
Antihistaminic Activity : Benzimidazole derivatives, which share structural similarities with the compound , have been explored for their antihistaminic potential. Such studies contribute to the development of new therapeutic agents for allergic diseases due to their low toxicity (Gadhave, Vichare, & Joshi, 2012).
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O3S/c19-13-1-6-16(20)17(11-13)22-18(25)12-23-7-9-24(10-8-23)28(26,27)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWXEPEONKWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

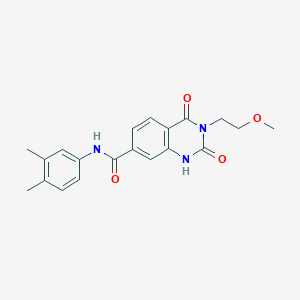
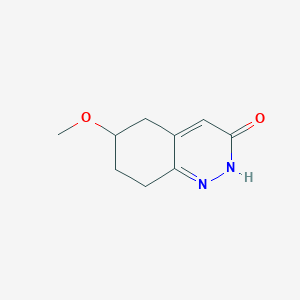
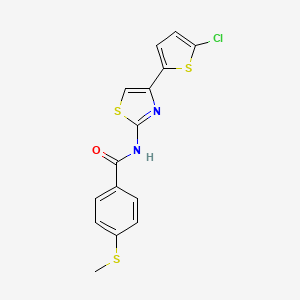
![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)
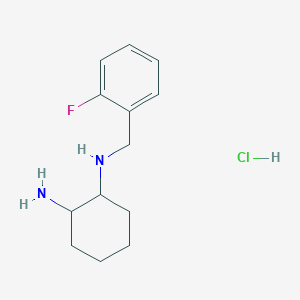
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)
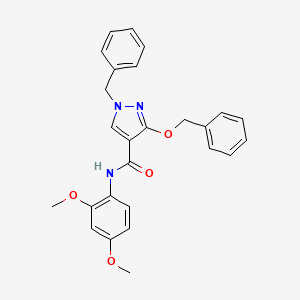
![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)
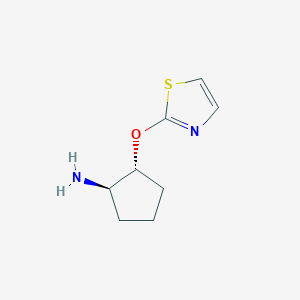
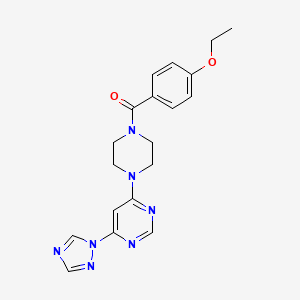
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)
![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)
![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)